6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a pyrazolo[3,4-b]pyridine derivative with a carboxylic acid group at position 4, a phenyl substituent at position 6, and a pyridin-3-ylmethyl moiety at position 1.
The compound is commercially available (e.g., Santa Cruz Biotechnology, Catalog #sc-357939) in milligram to gram quantities with ≥95% purity . Its molecular formula is C19H14N4O2 (molecular weight: 330.34 g/mol), and structural characterization includes NMR and HRMS data for closely related analogs .
Properties
IUPAC Name |
6-phenyl-1-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGYOLZVCQRYIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-component reactions. One common method involves the reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles. This reaction is often catalyzed by pyridine-2-carboxylic acid, which acts as an efficient catalyst under mild conditions, yielding the desired product in excellent yields (84-98%) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and the use of efficient catalysts such as pyridine-2-carboxylic acid can be applied to scale up the synthesis for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Structural Information
- Molecular Formula : C19H14N4O2
- SMILES : C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CN=CC=C4)C(=C2)C(=O)O
- InChI : InChI=1S/C19H14N4O2/c24-19(25)15-9-17(14-6-2-1-3-7-14)22-18-16(15)11-21-23(18)12-13-5-4-8-20-10-13/h1-11H,12H2,(H,24,25)
Predicted Collision Cross Section
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 331.11894 | 176.8 |
| [M+Na]+ | 353.10088 | 193.8 |
| [M+NH4]+ | 348.14548 | 183.5 |
| [M+K]+ | 369.07482 | 187.8 |
| [M-H]- | 329.10438 | 180.9 |
Medicinal Chemistry
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has shown promise in drug discovery, particularly in the development of compounds targeting various biological pathways.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that modifications to the pyrazolo[3,4-b]pyridine core can enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells.
Neuroprotective Effects
Another significant application is its potential neuroprotective effects. Compounds similar to this compound have been investigated for their ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
Research Tool in Biological Studies
This compound serves as a valuable research tool in proteomics and other biological studies due to its ability to interact with various proteins and enzymes.
Case Study: Protein Interaction Studies
A study exploring the binding affinity of this compound to specific protein targets revealed insights into its mechanism of action, which could be pivotal for further drug development efforts. The compound's ability to selectively inhibit target proteins suggests its potential utility in designing novel therapeutics for diseases such as Alzheimer's and other neurodegenerative disorders.
Data Summary Table
| Application Area | Findings |
|---|---|
| Anticancer Activity | Inhibits specific kinases; selective towards cancer cell lines |
| Neuroprotective Effects | Modulates neuroinflammatory responses; protects neuronal cells |
| Biological Research | Interacts with proteins; valuable for proteomics studies |
Mechanism of Action
The mechanism of action of 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations:
Substituent Position and Enzyme Inhibition :
- The pyridin-4-ylmethyl analog (position 1) exhibits potent inhibition of BasE (KD = 78 nM), attributed to optimal steric and electronic interactions with the enzyme’s active site . In contrast, the pyridin-3-ylmethyl variant (target compound) lacks reported activity data, suggesting positional isomerism critically affects binding .
- Fluorophenyl substituents (e.g., 4-fluorophenyl at position 1) enhance metabolic stability but may reduce solubility due to increased hydrophobicity .
Impact of Aliphatic vs. Aromatic Substituents :
- Ethyl or cyclopropyl groups at position 1 (e.g., 1-ethyl or 1-cyclopropyl) improve cellular permeability compared to bulky aromatic groups but often at the expense of target affinity .
Carboxylic Acid Role :
- The carboxylic acid at position 4 is essential for hydrogen bonding with enzyme residues, as seen in bisubstrate inhibitors like Sal-AMS . Esterified analogs (e.g., methyl esters) are typically prodrugs with improved oral bioavailability .
Biological Activity
6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a complex heterocyclic structure that contributes to its biological properties. The structure can be represented as follows:
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant activity against various cancer cell lines. A study indicated that structural modifications in similar compounds led to improved antiproliferative activity against HeLa and MDA-MB-231 cell lines, suggesting that this compound may exhibit similar properties due to its structural features .
The mechanism by which pyrazolo[3,4-b]pyridine derivatives exert their biological effects often involves modulation of key signaling pathways. Specifically, these compounds have been identified as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and inflammation . The unique binding characteristics of these compounds allow them to activate PPARα more effectively than traditional agonists like fibrates.
Case Studies
Several case studies have documented the biological effects of related compounds:
- PPARα Activation : A structural study revealed that pyrazolo[3,4-b]pyridine derivatives form a hydrogen-bond network essential for PPARα activation. This activation is crucial for therapeutic strategies targeting dyslipidemia and metabolic disorders .
- Anticancer Properties : Research on pyridine derivatives has shown that modifications can enhance their anticancer activity significantly. The presence of hydroxyl groups and other functional groups has been correlated with lower IC50 values against various cancer cell lines, indicating a promising avenue for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-phenyl-1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can purity be optimized?
- Methodology : The compound can be synthesized via Suzuki coupling of a boronic acid derivative with a halogenated pyrazolopyridine intermediate, followed by ester hydrolysis. For example, ethyl 6-(4-hydroxyphenyl)-1-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate was hydrolyzed using NaOH/THF/MeOH (1:2:1) at 60°C for 12 hours, yielding the carboxylic acid derivative. Purification via preparative reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures ≥95% purity .
Q. How should researchers characterize this compound using spectroscopic and spectrometric techniques?
- Analytical Workflow :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.30–8.53 ppm) and the pyridin-3-ylmethyl group (δ 5.86 ppm, s). Carboxylic acid resonance appears at δ 172.4 ppm in ¹³C NMR .
- HRMS : Use ESI⁻ mode; calculated [M − H]⁻ = 329.1044, observed 329.1040 (error 1.2 ppm) .
- HPLC : Retention time (RT) of 11.0 min under gradient conditions (5–95% MeCN in 15 min) confirms identity .
Q. What initial biological screening assays are appropriate for evaluating its inhibitory activity?
- Assay Design :
- Fluorescence Polarization (FP) Displacement : Used to identify BasE inhibitors (KD = 78 nM for this compound). A fluorescent probe (e.g., fluorescein-labeled AMP) competes with the inhibitor for binding .
- Enzyme Kinetics : Measure IC₅₀ values under varied ATP/substrate concentrations to assess competitive/non-competitive inhibition .
Advanced Research Questions
Q. What structural insights from X-ray crystallography explain its inhibition of BasE, and how can this guide analog design?
- Binding Mode : The phenyl group occupies the enzyme’s nucleophile channel, blocking access to the AMP intermediate. The carboxylate group interacts with residues in the adenine-binding pocket, while the pyridinylmethyl moiety extends into a hydrophobic cleft.
- Optimization Strategy : Introduce substituents on the phenyl ring (e.g., electron-withdrawing groups) to enhance π-stacking in the channel. Modify the pyridinylmethyl group to improve hydrophobic interactions .
Q. How can structure-activity relationship (SAR) studies improve potency against bacterial adenylating enzymes?
- SAR Framework :
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| Phenyl (C6) | Electron-withdrawing groups (e.g., -NO₂) | ↑ Binding affinity via polar interactions |
| Pyridinylmethyl (N1) | Bulkier alkyl chains (e.g., -CH₂CF₃) | ↑ Hydrophobic complementarity |
| Carboxylic Acid (C4) | Bioisosteres (e.g., tetrazole) | Maintain potency while improving bioavailability |
- Reference : Analogous pyrazolopyridine derivatives with 4-methylphenyl groups showed enhanced antibacterial activity .
Q. How can discrepancies in enzyme inhibition data across assay conditions be resolved?
- Troubleshooting :
- Buffer Composition : Test Tris-HCl vs. HEPES buffers; ionic strength impacts ligand binding (e.g., 150 mM NaCl may reduce nonspecific interactions).
- Protein Preparation : Ensure BasE is in the apo form (pre-treated with EDTA to remove bound metals).
- Controls : Include known inhibitors (e.g., Sal-AMS) to validate assay consistency .
Q. What computational methods predict off-target interactions for this scaffold?
- In Silico Workflow :
Molecular Docking : Use AutoDock Vina to screen against human kinases (e.g., mTOR) due to structural similarity to ATP-competitive inhibitors .
Pharmacophore Modeling : Align with PPARα modulators (e.g., ZYH-7) to assess risks of metabolic off-target effects .
ADMET Prediction : SwissADME evaluates permeability (LogP = 2.1) and CYP450 inhibition risks .
Contradiction Analysis
Q. Why does this compound show nanomolar inhibition of BasE in FP assays but weaker activity in whole-cell bacterial models?
- Hypotheses :
- Permeability : The carboxylic acid group may limit Gram-negative outer membrane penetration. Test prodrug esters (e.g., ethyl ester) to improve uptake .
- Efflux Pumps : Use efflux-deficient strains (e.g., E. coli ΔtolC) to isolate target-specific effects .
Methodological Best Practices
- Synthetic Reproducibility : Scale reactions under inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Data Validation : Triplicate runs in enzyme assays with ±10% variability acceptance.
- Ethical Compliance : Adhere to Nagoya Protocol for genetic resources if using A. baumannii strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
